molecular formula C7H10N2O B8410444 (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE

(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE

Cat. No.: B8410444
M. Wt: 138.17 g/mol
InChI Key: XLEZLQVGCSBJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE is an organic compound with a unique structure that includes a dimethylamino group, a methylene group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE typically involves the reaction of dimethylamine with a suitable precursor, such as a methylene compound, under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the dimethylamino group may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amine derivatives with reduced nitrile groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

    2-[(DIMETHYLAMINO)ETHOXY]ETHANOL: An organic compound with a similar dimethylamino group but different functional groups and properties.

    2-(DIMETHYLAMINO)ETHYL METHACRYLATE: A methacrylic acid derivative used in polymer synthesis with distinct applications compared to (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(dimethylaminomethylidene)-3-oxobutanenitrile

InChI

InChI=1S/C7H10N2O/c1-6(10)7(4-8)5-9(2)3/h5H,1-3H3

InChI Key

XLEZLQVGCSBJJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CN(C)C)C#N

Origin of Product

United States

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